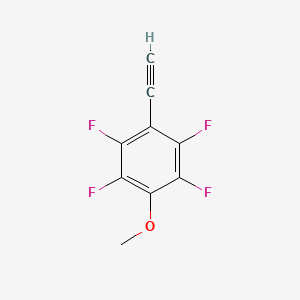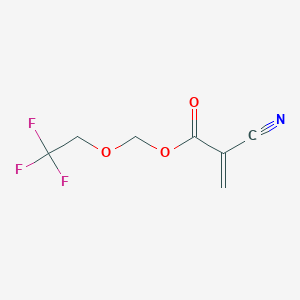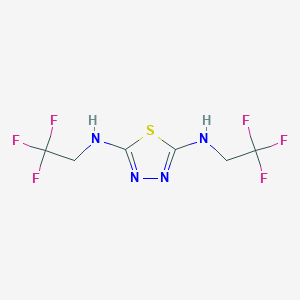
N,N,N',N'-Tetramethyl-P-pyridin-2-ylphosphonic diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’,N’-Tetramethyl-P-pyridin-2-ylphosphonic diamide: is a chemical compound known for its unique structure and properties It is a derivative of phosphonic diamide, where the nitrogen atoms are substituted with methyl groups and the phosphonic group is attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’-Tetramethyl-P-pyridin-2-ylphosphonic diamide typically involves the reaction of pyridine-2-phosphonic dichloride with N,N-dimethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride. The general reaction scheme is as follows:
Pyridine-2-phosphonic dichloride+2N,N-dimethylamine→N,N,N’,N’-Tetramethyl-P-pyridin-2-ylphosphonic diamide+2HCl
Industrial Production Methods: In an industrial setting, the production of N,N,N’,N’-Tetramethyl-P-pyridin-2-ylphosphonic diamide may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N,N’,N’-Tetramethyl-P-pyridin-2-ylphosphonic diamide can undergo oxidation reactions, where the phosphonic group is oxidized to form phosphonic acid derivatives.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: The methyl groups on the nitrogen atoms can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or aryl halides can be used in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Alkyl or aryl-substituted phosphonic diamides.
Scientific Research Applications
Chemistry: N,N,N’,N’-Tetramethyl-P-pyridin-2-ylphosphonic diamide is used as a ligand in coordination chemistry. It can form complexes with various metal ions, which are studied for their catalytic properties.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It can interact with enzymes that have phosphonic acid binding sites, thereby modulating their activity.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: In industrial applications, N,N,N’,N’-Tetramethyl-P-pyridin-2-ylphosphonic diamide is used as a stabilizer in polymer production and as an additive in lubricants to enhance their performance.
Mechanism of Action
The mechanism of action of N,N,N’,N’-Tetramethyl-P-pyridin-2-ylphosphonic diamide involves its interaction with molecular targets such as enzymes or receptors. The phosphonic group can form strong interactions with active sites of enzymes, inhibiting their activity. The methyl groups on the nitrogen atoms enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and receptors.
Comparison with Similar Compounds
N,N,N’,N’-Tetramethyl-p-phenylenediamine: This compound is similar in structure but lacks the phosphonic group. It is used as a redox mediator in biochemical assays.
N,N,N’,N’-Tetramethyl-1,4-phenylenediamine: Another similar compound, used in the detection of peroxidases.
Uniqueness: N,N,N’,N’-Tetramethyl-P-pyridin-2-ylphosphonic diamide is unique due to the presence of the phosphonic group attached to the pyridine ring. This structural feature imparts distinct chemical and biological properties, making it valuable in various applications.
Properties
CAS No. |
61829-41-2 |
|---|---|
Molecular Formula |
C9H16N3OP |
Molecular Weight |
213.22 g/mol |
IUPAC Name |
N-[dimethylamino(pyridin-2-yl)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C9H16N3OP/c1-11(2)14(13,12(3)4)9-7-5-6-8-10-9/h5-8H,1-4H3 |
InChI Key |
DGSVXSBXGCTQQF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(=O)(C1=CC=CC=N1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanone, (2,4-diphenylindeno[2,1-b]pyran-9-yl)phenyl-](/img/structure/B14561132.png)

![4-Bromo-3-phenyl-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione](/img/structure/B14561152.png)

![4-[2,2-Dimethyl-3-(2-methylprop-1-EN-1-YL)cyclopropyl]butanal](/img/structure/B14561166.png)
![3-[(4-Acetylphenyl)methyl]pentan-2-one](/img/structure/B14561178.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl 4-chlorobenzoate](/img/structure/B14561186.png)
![[(5-Methylhex-2-en-1-yl)sulfanyl]benzene](/img/structure/B14561191.png)
![3H-Thieno[2,3-c]pyrazole, 3a,4,5,6a-tetrahydro-3a-methyl-, 6,6-dioxide](/img/structure/B14561192.png)



![4-{[(Cyclohex-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B14561214.png)
![2-Methyl-2-[4-(3-oxobut-1-en-1-yl)phenoxy]propanoic acid](/img/structure/B14561216.png)
